Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromine atom at position 8 and an amino group at position 3, with an ethyl ester moiety at position 2. This compound belongs to a class of heterocyclic scaffolds widely explored in medicinal chemistry due to their bioactivity, including roles as kinase inhibitors, antiviral agents, and anticonvulsants . The bromine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group offers a site for further functionalization, such as amidation or condensation .
Synthetically, it is typically prepared via cyclization of 2-amino-3-bromopyridine derivatives with ethyl 3-bromopyruvate under refluxing ethanol, followed by hydrolysis or coupling reactions . Its structural features are confirmed by NMR, LC-MS, and crystallographic data, with typical melting points ranging from 200–215°C depending on substituents .
Properties
IUPAC Name |
ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-16-10(15)7-8(12)14-5-3-4-6(11)9(14)13-7/h3-5H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBOQPMASCDUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505180-14-2 | |
| Record name | ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Primary Synthesis Method
Reaction Overview
The most well-documented preparation of ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate involves a one-pot condensation reaction between 5-bromo-2,3-diaminopyridine and ethyl bromopyruvate in the presence of sodium bicarbonate (NaHCO₃) as a base, using ethanol as the solvent. The reaction proceeds under reflux for 6–8 hours, yielding the target compound in 65% isolated yield after purification.
Table 1: Reagents and Conditions for Primary Synthesis
| Component | Role | Quantity (mmol) |
|---|---|---|
| 5-Bromo-2,3-diaminopyridine | Starting material | 10.0 |
| Ethyl bromopyruvate | Electrophilic partner | 12.0 |
| Sodium bicarbonate | Base | 15.0 |
| Ethanol | Solvent | 50 mL |
| Reaction temperature | Reflux | 78–80°C |
| Reaction time | 6–8 hours |
Mechanistic Insights
The reaction mechanism involves two key steps:
- Nucleophilic Attack : The amino group at position 3 of 5-bromo-2,3-diaminopyridine attacks the carbonyl carbon of ethyl bromopyruvate, forming a hemiaminal intermediate.
- Cyclization and Dehydration : Intramolecular cyclization occurs between the adjacent amino group and the α-carbon of the ketoester, followed by dehydration to form the imidazo[1,2-a]pyridine core.
The bromine at position 8 originates from the starting 5-bromo-2,3-diaminopyridine, with the pyridine ring numbering shifting during cyclization. Sodium bicarbonate neutralizes HBr generated during the reaction, preventing side reactions.
Optimization of Reaction Conditions
Solvent Selection
Ethanol is preferred due to its ability to dissolve both polar (diaminopyridine) and nonpolar (ethyl bromopyruvate) reactants. Alternatives like methanol or acetonitrile reduce yields by 20–30%, likely due to poor solubility of intermediates.
Base and Stoichiometry
Sodium bicarbonate outperforms stronger bases (e.g., NaOH) by minimizing hydrolysis of the ethyl ester. A 1.5:1 molar ratio of NaHCO₃ to diaminopyridine ensures complete neutralization of HBr without oversaturating the solution.
Table 2: Impact of Base on Yield
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Sodium bicarbonate | 65 | 98 |
| Sodium hydroxide | 42 | 85 |
| Triethylamine | 55 | 90 |
Alternative Synthetic Routes
Bromination of a Preformed Imidazo[1,2-a]Pyridine
Direct bromination of ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate using N-bromosuccinimide (NBS) has been explored but faces challenges:
Suzuki Coupling for Late-Stage Functionalization
A palladium-catalyzed coupling between 8-bromoimidazo[1,2-a]pyridine and an ethyl ester-bearing boronic acid is theoretically feasible but remains unreported for this compound. Challenges include:
- Catalyst Poisoning : The amino group may coordinate to palladium, deactivating the catalyst.
- Steric Hindrance : Bulky substituents at positions 2 and 3 impede cross-coupling reactivity.
Scale-Up Considerations
Purification Challenges
Crude product contains residual diaminopyridine (5–8%) and polymeric byproducts. Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity but is cost-prohibitive for industrial scales. Recrystallization from hot ethanol is a viable alternative, though it reduces yield by 10%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Cyclization: The imidazo[1,2-a]pyridine core can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of specific starting materials under controlled conditions. For instance, the compound can be synthesized from ethyl bromopyruvate and 5-bromo-2,3-diaminopyridine using sodium bicarbonate in ethanol at reflux conditions, yielding the desired product efficiently . This method highlights the compound's structural complexity and the importance of imidazo[1,2-a]pyridine derivatives in organic synthesis.
Pharmacological Activities
This compound exhibits a range of pharmacological activities that make it a candidate for drug development:
- Antimicrobial Activity : Compounds containing the imidazo[1,2-a]pyridine structure have shown antibacterial properties. Research indicates that derivatives can inhibit various bacterial strains, making them potential agents for treating infections .
- Antiviral Agents : The compound's structure is conducive to modifications that enhance antiviral activity. Studies have reported that similar imidazo[1,2-a]pyridine compounds exhibit activity against viruses, including coronaviruses .
- Anticancer Properties : Some derivatives of imidazo[1,2-a]pyridine have demonstrated cytotoxic effects against cancer cell lines. This suggests potential applications in oncology as novel chemotherapeutic agents .
- Neurological Applications : Certain imidazo[1,2-a]pyridine derivatives are being explored for their anxiolytic and hypnotic effects. For example, related compounds like zolpidem are used clinically for their sedative properties .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound and its analogs:
Mechanism of Action
The mechanism of action of ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromo groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Amino Groups: Bromine at position 8 (target compound) facilitates cross-coupling, whereas amino groups (e.g., in ) enhance nucleophilic reactivity for amide bond formation.
- Electronic Effects : Fluorine () increases electronegativity and metabolic stability, while methyl groups () boost lipophilicity.
- Positional Isomerism: Moving the bromine from position 8 to 6 () or amino from 3 to 8 () significantly alters reactivity and biological targeting.
Physicochemical Properties
Biological Activity
Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's structural characteristics, biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology.
Structural Characteristics
This compound features an imidazo[1,2-a]pyridine ring system with specific substituents that influence its biological activity. The molecular formula is , and it includes:
- Amino group at the 3-position
- Bromo substituent at the 8-position
- Ethyl ester functional group at the 2-position
These structural features are crucial for the compound's interaction with biological targets and its overall pharmacological profile.
Biological Activities
This compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : It shows promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation in cancer cells | |
| Enzyme Inhibition | Inhibits CDKs and related enzymes |
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies. A common approach involves the reaction of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine under controlled conditions to yield the desired product. This method has been optimized for yield and purity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Study : A research article reported that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxicity against various cancer cell lines. This compound was included in this study and showed promising results against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics .
- Enzyme Inhibition Analysis : Another study focused on the inhibition of CDKs by imidazo[1,2-a]pyridine derivatives. This compound was found to effectively inhibit CDK activity, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Basic: What synthetic methodologies are effective for preparing Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step pathways, leveraging cyclization and halogenation reactions. A common approach includes:
- Step 1: Reacting 3-amino-8-bromo-2-aminopyridine with ethyl bromopyruvate in ethanol under reflux conditions, using NaHCO₃ as a base to facilitate cyclization (65% yield reported for analogous compounds) .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Key challenges include controlling regioselectivity during bromination and ensuring the stability of the amino group under reflux. Alternative routes may employ microwave-assisted synthesis to reduce reaction times .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., bromine’s deshielding at C8, amino group splitting patterns at C3) .
- X-ray Crystallography:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (calc. for C₁₀H₁₀BrN₃O₂: 299.9974) with <2 ppm error .
Advanced: How do halogen and amino substituents influence the compound’s reactivity and biological activity?
Methodological Answer:
- Reactivity:
- The 8-bromo group facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), while the 3-amino group acts as a directing group for electrophilic substitutions.
- Comparative data (Table 1):
| Substituent Position | Reactivity with Pd(PPh₃)₄ | Yield in Cross-Coupling (%) |
|---|---|---|
| 8-Bromo | High | 78–85 |
| 6-Bromo (analog) | Moderate | 60–70 |
- Source: Analogous brominated imidazopyridines
- Biological Activity:
Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?
Methodological Answer:
- Disorder Handling:
- Twinning:
- Apply TWIN/BASF commands in SHELXL for twinned data. High-resolution (<1.0 Å) data improves success rates.
- Validation:
- Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rint discrepancies. Example workflow:
shelxl → olex2.refine → checkcif
Basic: What are the primary pharmacological applications of this compound in preclinical research?
Methodological Answer:
- Kinase Inhibition: Acts as a cyclin-dependent kinase (CDK) inhibitor via competitive binding to the ATP pocket. Validate using kinase assays (e.g., ADP-Glo™) .
- Antimicrobial Activity: Test against Gram-positive bacteria (MIC: 2–8 µg/mL) using broth microdilution. The amino group enhances membrane penetration .
- Structural Analogs in Clinical Use: Compare with Zolpidem (GABA modulation) and Alpidem (anxiolytic) to infer mechanistic pathways .
Advanced: What strategies optimize regioselective halogenation at the 8-position during synthesis?
Methodological Answer:
-
Direct Bromination:
- Use N-bromosuccinimide (NBS) in DMF at 0°C to minimize di-substitution. Monitor via TLC (Rf = 0.3 in 3:7 EtOAc/hexane) .
-
Directed Metalation:
- Employ LDA (lithium diisopropylamide) at −78°C to deprotonate the 8-position, followed by quenching with Br₂. Confirmed via in situ IR for intermediate lithiation .
-
Yield Comparison (Table 2):
Method Regioselectivity (%) Yield (%) NBS in DMF 92 65 Directed Metalation 98 55
Advanced: How does the amino group at position 3 affect the compound’s electronic properties?
Methodological Answer:
- Computational Analysis:
- Perform DFT calculations (B3LYP/6-31G*) to map HOMO/LUMO orbitals. The amino group lowers LUMO energy (−1.8 eV vs. −1.3 eV for chloro analogs), enhancing electrophilicity .
- Experimental Validation:
- Cyclic voltammetry shows a redox peak at −0.7 V (vs. Ag/AgCl), correlating with increased electron-donating capacity. Compare with 3-chloro analogs (peak at −0.5 V) .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
